(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide
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Overview
Description
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide typically involves the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Linking the benzo[d][1,2,3]triazole to a propane chain: This step often involves nucleophilic substitution reactions where the triazole nitrogen attacks an electrophilic carbon on the propane chain.
Condensation with hydrazide: The final step involves the condensation of the triazole-propane intermediate with a hydrazide derivative under reflux conditions, often in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The triazole moiety can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its triazole moiety is known for bioactivity, and the hydrazide group can interact with various biological targets, making it a candidate for developing new therapeutics.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the hydrazide group can participate in nucleophilic or electrophilic interactions, modulating the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide: Unique due to its specific combination of triazole and hydrazide functionalities.
Benzo[d][1,2,3]triazole derivatives: These compounds share the triazole moiety but differ in their side chains and functional groups.
Hydrazide derivatives: Compounds with hydrazide groups but different aromatic or aliphatic moieties.
Uniqueness
The uniqueness of (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-((E)-2-methyl-3-phenylallylidene)propanehydrazide lies in its dual functionality, combining the bioactive triazole ring with the versatile hydrazide group, allowing for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-15(13-16-7-3-2-4-8-16)14-20-22-19(25)11-12-24-18-10-6-5-9-17(18)21-23-24/h2-10,13-14H,11-12H2,1H3,(H,22,25)/b15-13+,20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSONCIEDWDVCX-IOJOKMQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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